molecular formula C12H9F3N4O2S B2883446 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 857491-73-7

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2883446
CAS No.: 857491-73-7
M. Wt: 330.29
InChI Key: WLNOSDXOTJAROD-UHFFFAOYSA-N
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Description

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

  • Formation of the Triazine Core: : The triazine ring is formed through cyclization reactions involving appropriate precursors such as cyanoguanidine and formamide.

  • Introduction of the Thioacetamide Group: : The thioacetamide group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an acyl chloride derivative.

  • Attachment of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thioacetamide group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can reduce the triazine ring, leading to the formation of amines.

  • Substitution: : Nucleophilic substitution reactions can replace the thioacetamide group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and pathways.

  • Industry: : Utilized in the production of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism would depend on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

  • 2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.

Properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S/c13-12(14,15)7-3-1-2-4-8(7)17-10(21)6-22-11-18-9(20)5-16-19-11/h1-5H,6H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNOSDXOTJAROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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